![molecular formula C17H18N4O5 B2829767 N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954092-74-1](/img/structure/B2829767.png)
N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
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Description
N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, also known as ISO-1, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. ISO-1 has been shown to inhibit the activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a role in several diseases.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-Inflammatory and Anticancer Activities : Compounds related to N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study by Küçükgüzel et al. (2013) demonstrated that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Isoxazole-Containing S1P1 Receptor Agonists : Research by Hou et al. (2017) focused on the stereospecific scale-up synthesis of an isoxazole-containing S1P1 receptor agonist, highlighting the utility of isoxazole moieties in the development of selective receptor agonists with potential therapeutic applications (Hou et al., 2017).
Antibacterial Oxazolidinones : Gordeev and Yuan (2014) described a novel oxazolidinone agent with high activity against Gram-positive pathogens and markedly reduced potential for myelosuppression and monoamine oxidase inhibition, common adverse effects in therapy with existing drugs of this class (Gordeev & Yuan, 2014).
Organic Synthesis Applications
Isoxazolidine Synthesis : A method for the stereoselective synthesis of methyleneoxy-substituted isoxazolidines using copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines was demonstrated by Karyakarte, Smith, and Chemler (2012), showcasing the versatility of isoxazole and related compounds in complex organic syntheses (Karyakarte et al., 2012).
Acid-Catalyzed Rearrangement of Oxiranes : Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement, expanding the toolkit for synthesizing complex oxalamides and related compounds (Mamedov et al., 2016).
Biochemical Applications
- Orexin Receptor Antagonists : Dugovic et al. (2009) studied the blockade of orexin receptors, which play a key role in the maintenance of wakefulness. Compounds targeting these receptors, including isoxazole derivatives, have been investigated for their potential in treating sleep disorders, demonstrating the biological relevance of isoxazole moieties (Dugovic et al., 2009).
properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c22-15(10-18-16(23)17(24)19-14-6-8-26-20-14)21-7-9-25-13(11-21)12-4-2-1-3-5-12/h1-6,8,13H,7,9-11H2,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHMGDUAWGXBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide |
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